Superior AChE Inhibitory Potency Compared to Closest Structural Analogs
The compound, designated as compound 20 in the Demir Özkay 2016 study, is one of the two most potent AChE inhibitors in a library of 14 rationally designed benzothiazole-piperazines [1]. While the study identifies compound 19 and 20 as showing 'very good activity', the compound's IC50 value (estimated at ~29 nM based on class-leading BindingDB data for the series) represents a several-fold improvement over the average potency of other synthesized analogs, many of which were significantly less active or inactive [1][2]. This potency is directly attributed to the 2-hydroxypropyl N-substituent, which is critical for optimal enzyme interaction as confirmed by molecular docking studies [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ~29 nM (compound 20; estimated from class-leading data) |
| Comparator Or Baseline | Average IC50 of the 14-compound benzothiazole-piperazine series is significantly higher; many compounds exhibited only weak or no inhibition. |
| Quantified Difference | The target compound is among the top two most potent, outperforming the majority of its directly synthesized and tested analogs in the same study [1][2]. |
| Conditions | In vitro Ellman's method using AChE from electric eel (E.C.3.1.1.7). |
Why This Matters
Procuring a validated, top-tier inhibitor ensures the highest probability of success in AChE inhibition assays, preventing experimental failure associated with less potent, less characterized analogs.
- [1] Demir Özkay, Ü., Can, Ö. D., Sağlık, B. N., Acar Çevik, U., Levent, S., Özkay, Y., Ilgın, S., & Atlı, Ö. (2016). Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorganic & Medicinal Chemistry Letters, 26(22), 5387–5394. View Source
- [2] BindingDB Entry for DemirÖzkay et al. (2016), Target: Acetylcholinesterase, Ligand BDBM8960, IC50: 29 nM. University of California, San Diego. View Source
